4-(4-Hydroxyphenyl)butanehydrazide
Description
4-(4-Hydroxyphenyl)butanehydrazide is a hydrazide derivative characterized by a four-carbon aliphatic chain (butane) terminating in a hydrazide group (-CONHNH₂) and a 4-hydroxyphenyl substituent. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the phenolic -OH and hydrazide groups, which influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)butanehydrazide |
InChI |
InChI=1S/C10H14N2O2/c11-12-10(14)3-1-2-8-4-6-9(13)7-5-8/h4-7,13H,1-3,11H2,(H,12,14) |
InChI Key |
FMHUNRSUKRPDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazides with Aromatic Substituents
- 4-(1H-Indol-3-yl)butanohydrazide (): Structure: Replaces the hydroxyphenyl group with an indole moiety. Properties: The indole group enhances π-π stacking interactions and lipophilicity, improving membrane permeability. Applications: Used in organotin(IV) complexes (e.g., N'-(2-hydroxybenzylidene)-4-(1H-indol-3-yl)butanehydrazide) for selective cytotoxicity against cancer cells (A549 and MCF7 cell lines) .
- (E)-4-(2,4-Dichlorophenoxy)-N'-(2-fluoro-4-hydroxybenzylidene)butanehydrazide (Compound 23, ): Structure: Features dichlorophenoxy and fluorohydroxybenzylidene substituents. Properties: Halogen atoms increase molecular weight (383.23 g/mol for a similar compound, ) and electron-withdrawing effects, enhancing stability and bioactivity. Comparison: The absence of halogens in 4-(4-Hydroxyphenyl)butanehydrazide likely results in lower cytotoxicity but improved aqueous solubility.
Chain-Length Variants
- 2-(4-Hydroxyphenyl)acetohydrazide (): Structure: Shorter two-carbon chain (acetohydrazide). Properties: Lower molecular weight (180.20 g/mol) and reduced steric hindrance may enhance reactivity in nucleophilic additions.
Non-Hydrazide Analogues
- 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone, ): Structure: Shares the 4-(4-hydroxyphenyl)butane backbone but lacks the hydrazide group. Properties: The ketone group reduces hydrogen-bonding capacity, limiting applications in metal coordination or supramolecular chemistry. Comparison: The hydrazide group in this compound enables Schiff base formation (e.g., with aldehydes), a key feature for synthesizing bioactive metal complexes .
Key Research Findings
- Synthetic Flexibility : Hydrazides like this compound serve as precursors for Schiff bases, which are critical in developing metal complexes with anticancer properties .
- Structure-Activity Relationships: Electron-donating groups (e.g., -OH) improve solubility but may reduce cell membrane penetration.
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